Product packaging for 2-Fluoro-3-nitro-5-methylbenzotrifluoride(Cat. No.:)

2-Fluoro-3-nitro-5-methylbenzotrifluoride

Cat. No.: B12999019
M. Wt: 223.12 g/mol
InChI Key: JHEPYEXKEPQPAZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-5-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F4NO2 B12999019 2-Fluoro-3-nitro-5-methylbenzotrifluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

2-fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3

InChI Key

JHEPYEXKEPQPAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 3 Nitro 5 Methylbenzotrifluoride

Strategies for Regioselective Fluorination

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with the choice depending on the substrate and desired regioselectivity. For a molecule like 2-Fluoro-3-nitro-5-methylbenzotrifluoride, the fluorine atom is positioned ortho to a nitro group and meta to a trifluoromethyl group, suggesting that nucleophilic substitution on an appropriately substituted precursor is a viable pathway.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. numberanalytics.comnih.gov The reaction involves the displacement of a leaving group, such as a chloride or another nitro group, by a nucleophilic fluoride (B91410) source. nih.govrsc.org For the synthesis of the target compound, a precursor like 2-chloro-3-nitro-5-methylbenzotrifluoride would be required. The strong electron-withdrawing nitro group ortho to the chlorine atom activates the position for nucleophilic attack.

Common nucleophilic fluorinating agents include alkali metal fluorides and quaternary ammonium (B1175870) fluorides. rsc.org The effectiveness of these reagents can vary based on their solubility and the reactivity of the fluoride ion.

Table 1: Common Nucleophilic Fluorinating Agents

Reagent Common Name/Abbreviation Key Characteristics
Potassium Fluoride KF Cost-effective but requires high temperatures and often phase-transfer catalysts due to low solubility. rsc.orgalfa-chemistry.com
Caesium Fluoride CsF More reactive and soluble than KF, allowing for milder reaction conditions, but is more expensive. alfa-chemistry.comacsgcipr.org
Tetrabutylammonium Fluoride TBAF Highly soluble in organic solvents, but often used in its anhydrous form for high reactivity. rsc.org

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, to facilitate the dissolution of the fluoride salt and achieve the high temperatures often necessary for the reaction to proceed. wikipedia.org

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine" (F⁺). alfa-chemistry.comsigmaaldrich.com This approach would typically involve the direct fluorination of a precursor such as 3-nitro-5-methylbenzotrifluoride. However, achieving the desired C-2 regioselectivity is challenging due to the directing effects of the existing substituents. The trifluoromethyl and nitro groups are both strongly deactivating and meta-directing, which would direct incoming electrophiles away from the C-2 position. The methyl group is activating and ortho, para-directing, but its influence may not be sufficient to overcome the deactivating effects of the other two groups.

Modern electrophilic fluorinating reagents are generally N-F compounds, which are safer and more manageable than elemental fluorine. sigmaaldrich.comsigmaaldrich.com

Table 2: Common Electrophilic Fluorinating Agents

Reagent Common Name/Abbreviation Key Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®, F-TEDA-BF₄ A stable, versatile, and widely used reagent for fluorinating electron-rich aromatics and other nucleophiles. sigmaaldrich.comalfa-chemistry.com
N-Fluorobenzenesulfonimide NFSI An economical and stable reagent with high fluorinating ability, soluble in many organic solvents. alfa-chemistry.comresearchgate.net

While direct electrophilic fluorination might not be the most efficient route to the target compound due to regioselectivity issues, it remains a fundamental strategy in organofluorine chemistry. numberanalytics.com Research has shown that even strongly deactivated rings can sometimes undergo electrophilic fluorination under specific conditions, although yields of the desired isomer may be low. nih.gov

The Halogen Exchange (Halex) reaction is a specific and industrially significant type of nucleophilic aromatic substitution where a chloride or bromide on an aromatic ring is exchanged for a fluoride. wikipedia.orgwikipedia.org This process is the most common application of nucleophilic fluorination for synthesizing aryl fluorides. acsgcipr.orgcas.cn For the synthesis of this compound, the Halex process would involve treating 2-chloro-3-nitro-5-methylbenzotrifluoride with an anhydrous fluoride salt, typically potassium fluoride (KF). wikipedia.org

The reaction is driven by the formation of a more stable salt (e.g., KCl) and is most effective for aryl chlorides that are activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the halogen. acsgcipr.org The conditions for the Halex process typically involve high temperatures (150-250 °C) and polar aprotic solvents. wikipedia.org The use of phase-transfer catalysts can sometimes improve reaction rates and yields by facilitating the transfer of the fluoride anion into the organic phase. acsgcipr.org

An example of a similar transformation practiced commercially is the conversion of 5-chloro-2-nitrobenzotrifluoride (B89720) to 5-fluoro-2-nitrobenzotrifluoride. wikipedia.org

Methodologies for Nitration of Benzotrifluoride (B45747) Derivatives

The introduction of a nitro group onto the benzotrifluoride ring is a classic electrophilic aromatic substitution reaction. The key to a successful synthesis is controlling the regioselectivity to place the nitro group at the C-3 position, ortho to the fluorine and meta to the trifluoromethyl group.

Direct nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

When nitrating a substituted benzene (B151609) ring like 2-fluoro-5-methylbenzotrifluoride, the regiochemical outcome is dictated by the combined directing effects of the existing substituents:

Trifluoromethyl group (-CF₃): Strongly deactivating and a powerful meta-director due to its strong electron-withdrawing inductive effect. smolecule.com

Fluoro group (-F): Deactivating due to its inductive effect, but ortho, para-directing due to its ability to donate a lone pair of electrons through resonance.

Methyl group (-CH₃): Activating and ortho, para-directing.

In the case of nitrating 2-fluoro-5-methylbenzotrifluoride, the directing groups are in conflict. The powerful meta-directing effect of the -CF₃ group at C-1 would strongly favor substitution at C-3 and C-5. The ortho, para-directing methyl group at C-5 would direct to C-2 and C-4 (relative to the methyl). The ortho, para-directing fluoro group at C-2 would direct to C-3 and C-5 (relative to the fluorine). The position C-3 is favored by both the -CF₃ and -F groups, making it a likely site for nitration.

Control over the isomer distribution can be influenced by reaction conditions. google.com Lowering the reaction temperature can sometimes increase the selectivity for a particular isomer. google.com The choice of nitrating agent and the presence of co-solvents can also affect the ratio of the resulting nitro-isomers. google.com For example, nitration of 3-alkylbenzotrifluorides with nitric acid in the absence of sulfuric acid has been reported to favor the formation of the 2-nitro isomer. google.com

Table 3: Factors Influencing Isomer Control in Aromatic Nitration

Parameter Effect on Regioselectivity
Temperature Lower temperatures can enhance selectivity by favoring the kinetically controlled product. google.com
Acid Composition The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion and can influence isomer distribution. Using nitric acid alone or with other co-solvents can alter the outcome. google.com
Nitrating Agent Milder nitrating agents (e.g., nitronium tetrafluoroborate) may offer different selectivity compared to the standard mixed acid system. google.com

| Reaction Time | Prolonged reaction times or higher temperatures can sometimes lead to isomerization or the formation of dinitrated byproducts. |

When direct nitration fails to provide the desired isomer in sufficient yield, directed nitration strategies can be employed. These methods involve the temporary installation of a directing group on the aromatic ring to force the nitration to occur at a specific position. The directing group is then removed in a subsequent step.

Nitration in Multisubstituted Aromatic Systems

The introduction of a nitro group onto a polysubstituted aromatic ring is a critical step in the synthesis of this compound. The final step in a logical synthetic sequence would be the nitration of a precursor like 2-fluoro-5-methylbenzotrifluoride. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring: the fluorine atom, the methyl group, and the trifluoromethyl group.

The methyl group is an activating, ortho-, para- directing group. The fluorine atom is a deactivating, ortho-, para- directing group. The trifluoromethyl group is a strongly deactivating, meta- directing group. In the precursor 2-fluoro-5-methylbenzotrifluoride, the positions ortho to the activating methyl group are positions 4 and 6. Position 4 is also para to the fluorine. Position 6 is ortho to the fluorine. The position meta to the deactivating trifluoromethyl group is position 3. Therefore, the incoming nitro group is directed to position 3.

Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are employed for such transformations. google.com In related systems, such as the nitration of 5-fluoro-2-methylbenzoic acid, the use of fuming nitric acid in combination with oleum (B3057394) or concentrated sulfuric acid has been shown to effectively produce the desired 3-nitro derivative. google.com The use of oleum can increase the yield and purity of the product. google.com However, controlling the reaction conditions is crucial to prevent the formation of undesired dinitro byproducts. google.com

A patent describing the synthesis of 3-amino-2-methylbenzotrifluoride details the nitration of benzotrifluoride using fuming nitric acid and concentrated sulfuric acid, maintaining a temperature between 0 and 40°C. google.com This highlights that vigorous conditions are often necessary for the nitration of rings containing the deactivating trifluoromethyl group.

Table 1: Nitration Conditions for Related Aromatic Systems

Starting Material Nitrating Agent Conditions Product Yield Reference
5-Fluoro-2-methylbenzoic acid Fuming HNO₃ / H₂SO₄ conc. - 5-Fluoro-2-methyl-3-nitrobenzoic acid - google.com
5-Fluoro-2-methylbenzoic acid Fuming HNO₃ / Oleum - 5-Fluoro-2-methyl-3-nitrobenzoic acid Higher yield and purity google.com
Benzotrifluoride Fuming HNO₃ / H₂SO₄ conc. 0-40°C, 1-2 hours 3-Nitrobenzotrifluoride (B1630513) - google.com

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is a key moiety in many pharmaceutical and agrochemical compounds due to its effects on lipophilicity, metabolic stability, and bioavailability. rsc.org Its introduction can be achieved through various methods, including those catalyzed by transition metals or employing electrophilic reagents.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the Aryl-CF₃ bond. nih.govnih.gov These reactions typically involve the coupling of an aryl halide (or triflate) with a nucleophilic trifluoromethyl source.

A significant breakthrough was the development of methods for the trifluoromethylation of aryl chlorides. beilstein-journals.org For instance, the Buchwald group reported a Pd-catalyzed process using (trifluoromethyl)triethylsilane (TESCF₃) as the CF₃ source in the presence of potassium fluoride. nih.govbeilstein-journals.org The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as BrettPhos, which facilitate the challenging reductive elimination step to form the Ar-CF₃ bond. nih.gov

Table 2: Key Components in Pd-Catalyzed Trifluoromethylation of Aryl Halides

Component Example Function Reference
Catalyst Palladium Precursors (e.g., Pd(OAc)₂) Active metal center for the catalytic cycle nih.gov
Ligand BrettPhos, RuPhos Facilitates reductive elimination, stabilizes catalyst nih.gov
CF₃ Source (Trifluoromethyl)triethylsilane (TESCF₃) Provides the trifluoromethyl group (nucleophilic) nih.govbeilstein-journals.org
Aryl Substrate Aryl Chlorides, Bromides, Triflates Electrophilic partner in the cross-coupling beilstein-journals.org
Activator Potassium Fluoride (KF) Activates the silane (B1218182) reagent nih.gov

Copper-catalyzed reactions also provide a viable route for the nucleophilic trifluoromethylation of aromatic halides. tcichemicals.com These methods complement the palladium-catalyzed approaches and can be advantageous for specific substrates. tcichemicals.com

Electrophilic trifluoromethylating reagents act as a source of "CF₃⁺" and can react with nucleophilic substrates, including arenes, carbanions, and heteroatoms. nih.govbeilstein-journals.org This approach is particularly valuable for late-stage functionalization. conicet.gov.ar

A prominent class of these reagents is hypervalent iodine compounds, often referred to as Togni reagents. tcichemicals.comacs.org These shelf-stable compounds are effective for the trifluoromethylation of a wide range of nucleophiles, including β-keto esters and thiols. nih.govbeilstein-journals.org Another important category includes S-trifluoromethyl diarylsulfonium salts, first discovered by Yagupolskii and further developed by others like Umemoto. nih.govbeilstein-journals.org These reagents have been instrumental in the development of electrophilic trifluoromethylation chemistry. conicet.gov.ar

Table 3: Examples of Electrophilic Trifluoromethylating Reagents

Reagent Class Specific Example(s) Developer/Associated Name Reference
Hypervalent Iodine(III)-CF₃ Togni Reagents (e.g., 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) Togni tcichemicals.comacs.org
S-(Trifluoromethyl)diarylsulfonium salts Umemoto Reagents Yagupolskii, Umemoto nih.govconicet.gov.ar
Neutral S-CF₃ Reagents Sulfoximine derivatives Adachi beilstein-journals.org

These reagents allow for the direct introduction of a CF₃ group onto an aromatic ring, often under metal-catalyzed conditions (e.g., Cu or Pd) to functionalize C-H bonds. nih.gov

Methyl Group Incorporation and Modification

The introduction of a methyl group onto an aromatic ring is most commonly achieved through Friedel-Crafts alkylation. However, this method can be challenging on highly deactivated rings, such as those bearing nitro and trifluoromethyl groups. An alternative strategy involves the introduction of a hydroxymethyl or chloromethyl group, followed by reduction. For instance, electron-rich arenes can undergo hydroxymethylation using formaldehyde (B43269) under acidic or basic conditions. mdpi.com While direct methylation of the target scaffold is difficult, a plausible synthetic route could involve the methylation of a less substituted precursor, such as reacting 3-nitrobenzotrifluoride with a methylating agent like trimethyl sulphoxonium halide, to form 3-nitro-2-methylbenzotrifluoride. google.com

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, defined as the process of converting one functional group into another. ic.ac.ukimperial.ac.uk This is particularly useful when direct introduction of a functional group is not feasible. To obtain the methyl group in the target molecule, one could envision the reduction of a functional group at the desired position.

For example, a carboxylic acid or an aldehyde group can be reduced to a methyl group. A common pathway involves the reduction of a carboxylic acid to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). ic.ac.uk The resulting alcohol can then be converted to a halide and subsequently reduced to the methyl group. The direct reduction of a carboxylic acid to a methyl group is a more challenging transformation.

Alternatively, a related precursor, 2-fluoro-3-nitrobenzoic acid, can be synthesized and the carboxylic acid group could potentially be converted to the target methyl group through a series of FGI steps. wipo.int The conversion of an alcohol to an alkyl halide is a standard FGI procedure, which can then be followed by reduction. ub.edu

Table 4: Common Reagents for Functional Group Interconversions

Transformation Reagent(s) Solvent Notes Reference
R-COOH → R-CH₂OH Lithium aluminum hydride (LiAlH₄) Dry, aprotic (e.g., THF, Et₂O) Highly reactive, reduces many functional groups. ic.ac.uk
R-CHO → R-CH₂OH Sodium borohydride (B1222165) (NaBH₄) Protic (e.g., EtOH, MeOH) Milder and more selective than LiAlH₄. ic.ac.uk
R-OH → R-Br Ph₃P, Br₂ - - ub.edu

Multi-Step Synthetic Sequences and Route Design

Information regarding convergent or linear synthesis pathways specifically for this compound is not available. The design of a synthetic route, whether linear or convergent, is highly dependent on the availability and reactivity of starting materials and the regioselectivity of the intermediate reactions.

Convergent and Linear Synthesis Pathways

No published literature explicitly outlines a convergent or linear synthetic pathway for this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fluorinated nitroaromatic compounds is an area of active research. Key considerations include the use of safer solvents and more sustainable catalytic systems to minimize environmental impact.

Solvent Selection and Minimization

In related syntheses, a variety of solvents are used, including dichloromethane, sulfuric acid, and various alcohols like ethanol (B145695). core.ac.ukgoogle.com The principles of green chemistry would advocate for the selection of solvents with lower environmental impact and for processes that minimize the total volume of solvent used. For instance, in halogen exchange reactions to introduce fluorine, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often employed. wipo.int Efforts in green chemistry focus on replacing these with more benign alternatives where possible.

Catalyst Systems for Enhanced Sustainability (e.g., Raney Nickel for reductions)

Catalytic reductions are a cornerstone of green chemistry as they often replace stoichiometric reagents that generate large amounts of waste. The reduction of a nitro group is a key step in the synthesis of many aromatic amines from their nitro precursors.

Raney Nickel is a widely used catalyst for the hydrogenation of nitroarenes to anilines. google.com It is favored for its high activity and is often used with hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate. google.com The use of Raney Nickel is considered more sustainable than older methods that might use metals like iron in acidic solutions. Research has shown that the choice of solvent can significantly affect the efficiency and selectivity of Raney Nickel-catalyzed reductions, with protic solvents like ethanol and methanol (B129727) often showing higher activity. chemicalbook.com Furthermore, modifications to the Raney Nickel catalyst system, for instance by adding ligands like triphenylphosphine (B44618) (TPP), can improve selectivity, especially in continuous flow systems which themselves represent a greener approach to chemical manufacturing. chemicalbook.com

Catalyst SystemApplication in Related SynthesesSustainability Advantage
Raney Nickel Catalytic hydrogenation of nitroaromatic compounds to form anilines. google.comHigh activity, recyclable, avoids stoichiometric metal reductants. google.comchemicalbook.com
Palladium on Charcoal (Pd/C) Hydrogenation of nitro groups. google.comHigh efficiency, widely used in industry, can be recycled.

Reaction Pathways and Mechanistic Investigations of 2 Fluoro 3 Nitro 5 Methylbenzotrifluoride

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on 2-fluoro-3-nitro-5-methylbenzotrifluoride is intricately controlled by the directing effects of the existing substituents.

Influence of Substituents on Regioselectivity and Reactivity

The regioselectivity of EAS reactions is determined by the ability of the substituents to stabilize the intermediate arenium ion (also known as a sigma complex). Substituents are broadly classified as activating or deactivating, and as ortho, para- or meta-directors. youtube.comlibretexts.org

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I). libretexts.org

Nitro Group (-NO₂): The nitro group is also a potent deactivating group and a meta-director, primarily through its strong electron-withdrawing resonance (-M) and inductive (-I) effects. libretexts.orgyoutube.com

Fluoro Group (-F): Halogens like fluorine are deactivating due to their inductive electron withdrawal (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M), which can stabilize the arenium ion when the electrophile attacks at the ortho or para positions. libretexts.org

Methyl Group (-CH₃): An alkyl group like methyl is an activating group and an ortho, para-director due to its electron-donating inductive effect (+I) and hyperconjugation. youtube.com

In this compound, the positions for electrophilic attack are influenced by the cumulative effects of these groups. The trifluoromethyl group at C1 and the nitro group at C3 strongly deactivate the ring and direct incoming electrophiles to positions meta to themselves. The methyl group at C5 is an ortho, para-director, activating positions C4 and C6. The fluorine atom at C2 is an ortho, para-director, weakly activating positions C1 and C3 (which are already substituted) and C5 (also substituted).

The directing effects of the substituents in this compound are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-CF₃C1Strong -Imeta-director (to C3, C5)
-FC2-I, +Mortho, para-director (to C1, C3, C5)
-NO₂C3Strong -M, -Imeta-director (to C1, C5)
-CH₃C5+I, Hyperconjugationortho, para-director (to C2, C4, C6)

This table summarizes the individual directing effects of the substituents on the benzene (B151609) ring.

Considering the combined influence, the positions C4 and C6 are the most likely sites for electrophilic attack. The methyl group strongly directs to these positions. While the trifluoromethyl and nitro groups deactivate the ring, their meta-directing influence also aligns with substitution at C5 (already occupied) and C1 (already occupied) for the nitro group, and C3 (already occupied) and C5 (already occupied) for the trifluoromethyl group. The most powerful activating group, the methyl group, will therefore likely dominate the regiochemical outcome, favoring substitution at its ortho positions, C4 and C6. Between C4 and C6, steric hindrance from the adjacent bulky trifluoromethyl group at C1 might slightly disfavor attack at C6, potentially making C4 the most probable site for electrophilic substitution.

Competitive Halogenation, Nitration, and Alkylation

When subjected to reaction conditions that could lead to competitive halogenation, nitration, or alkylation, the outcome will depend on the specific reagents and reaction conditions, as well as the inherent reactivity of the substituted ring.

Nitration: Further nitration would be challenging due to the already heavily deactivated nature of the ring by the -NO₂ and -CF₃ groups. If it were to occur, the directing effects would favor the introduction of a second nitro group at position 4 or 6.

Halogenation: Halogenation, for instance with Br₂/FeBr₃, would also be slow. The regioselectivity would again be directed by the methyl group to positions 4 and 6. A computational method, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic halogenation reactions with a high success rate by identifying the most nucleophilic center. nih.gov For a polysubstituted benzene like this, such a tool could provide more precise predictions.

Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions are generally not successful on strongly deactivated rings. libretexts.org The presence of both a nitro group and a trifluoromethyl group makes it highly unlikely for this compound to undergo Friedel-Crafts alkylation or acylation under standard conditions.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and nitroarenes that are activated by electron-withdrawing groups. fiveable.mewikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgstackexchange.com

Reactivity of the Fluoro and Nitro Groups in SₙAr

In SₙAr reactions, the rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com Both the fluoro and nitro groups can act as leaving groups in SₙAr reactions.

The general reactivity order for halogens as leaving groups in SₙAr is F > Cl > Br > I, which is the reverse of the order seen in Sₙ2 reactions. wikipedia.orgstackexchange.com This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and stabilizing the transition state leading to the Meisenheimer complex. stackexchange.comnih.gov The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. mdpi.com

In this compound, the fluorine atom is ortho to a strongly electron-withdrawing nitro group and a trifluoromethyl group, and para to the methyl group. The nitro group is ortho to the fluorine and meta to the methyl group. The presence of the ortho -NO₂ and -CF₃ groups strongly activates the C-F bond towards nucleophilic attack.

The nitro group itself can also be a leaving group in SₙAr reactions, particularly when activated by other electron-withdrawing groups. acs.org However, fluoride (B91410) is generally a better leaving group than the nitro group in activated SₙAr reactions. nih.gov

A study on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.orgnih.govnih.gov Given the similar electronic environment, the fluorine atom in this compound is the most probable site for SₙAr.

Role of the Trifluoromethyl Group in SₙAr Activation

The trifluoromethyl group (-CF₃) plays a significant role in activating the aromatic ring for SₙAr. Its strong electron-withdrawing inductive effect (-I) helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. acs.org In this compound, the -CF₃ group is positioned ortho to the fluorine atom. This ortho-relationship is highly effective in activating the C-F bond for nucleophilic displacement. The combined electron-withdrawing power of the ortho-CF₃ and ortho-NO₂ groups makes the carbon atom bearing the fluorine atom highly electrophilic and significantly lowers the activation energy for the SₙAr reaction.

Directed Nucleophilic Substitution

Directed nucleophilic substitution refers to reactions where the regioselectivity of nucleophilic attack is controlled, often by a specific directing group. In the context of SₙAr on this compound, the substitution is inherently directed to the carbon atom bearing the fluorine atom due to the powerful activating effects of the ortho-nitro and ortho-trifluoromethyl groups.

Another type of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom. researchgate.net A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that VNS reactions proceed regioselectively at the position ortho to the nitro group and para to the fluorine atom. beilstein-journals.orgnih.govresearchgate.net For this compound, this would correspond to attack at the C4 position. Therefore, depending on the nucleophile and reaction conditions, in addition to the expected SₙAr at C2, a VNS reaction at C4 could potentially be a competing pathway.

The table below outlines the expected SₙAr reactivity of the leaving groups in this compound.

Leaving GroupPositionActivating Groups (ortho/para)Reactivity
-FC2-CF₃ (ortho), -NO₂ (ortho)High
-NO₂C3-F (ortho), -CH₃ (meta)Moderate

This table provides a qualitative assessment of the SₙAr reactivity at different positions based on the activating effects of the substituents.

Transformations Involving the Methyl Group

The methyl group attached to the aromatic ring of this compound can undergo several important transformations, primarily oxidation and benzylic functionalization. These reactions provide routes to introduce new functional groups, significantly expanding the synthetic utility of the parent molecule.

Oxidation Reactions (e.g., to Carboxylic Acids)

The methyl group of substituted toluenes can be oxidized to a carboxylic acid group. While direct oxidation of this compound to the corresponding benzoic acid, 4-fluoro-5-nitro-3-(trifluoromethyl)benzoic acid, is not extensively detailed in readily available literature, the oxidation of similar substituted toluenes is a well-established transformation. For instance, the oxidation of p-fluorotoluene to p-fluorobenzoic acid can be achieved using nitric acid and sulfuric acid. prepchem.com This method, however, also introduces a nitro group, yielding 3-nitro-4-fluoro-benzoic acid. prepchem.com

A more general approach for the oxidation of methyl groups on aromatic rings involves strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This method is commonly used to convert methylarenes to their corresponding carboxylic acids. The reaction of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) with a nitrating acid mixture followed by further transformations can yield 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, demonstrating the stability of the trifluoromethyl and nitro groups under certain oxidative conditions. nih.gov

The synthesis of fluorinated benzoic acid derivatives, such as 3-fluoro-5-(trifluoromethyl)benzoic acid, highlights the utility of these compounds as building blocks in medicinal chemistry due to their enhanced lipophilicity and binding affinity. ossila.com The conversion of a methyl group to a carboxylic acid is a key step in creating such valuable intermediates.

Benzylic Functionalization (e.g., C-H Borylation)

Benzylic C-H borylation is a powerful method for the functionalization of methylarenes. This reaction introduces a boryl group (such as Bpin, where pin is pinacolato) onto the methyl carbon, creating a versatile intermediate for further synthetic modifications. Iridium-catalyzed C-H borylation reactions have emerged as a highly effective tool for this purpose. escholarship.orgnih.govwikipedia.orgnih.gov These catalysts can selectively activate the benzylic C-H bonds over the typically more reactive aryl C-H bonds. escholarship.org

The selectivity of these reactions is often influenced by the ligands on the iridium catalyst and the specific boron reagent used. escholarship.orgyoutube.com For example, the combination of an iridium catalyst with a silylborane has been shown to achieve selective borylation of the primary benzylic C-H bonds of methylarenes. escholarship.org Computational studies have provided insights into the mechanism, suggesting that the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. rsc.org

Cobalt complexes have also been developed for benzylic C-H borylation. acs.orgacs.org These catalysts can tolerate a range of functional groups on the aromatic ring, including methoxy (B1213986) and silyl (B83357) groups. acs.org The reaction typically involves heating the arene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of the cobalt catalyst. acs.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key site for chemical transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of many important chemical intermediates.

Selective Reduction to Amine Derivatives (e.g., via Raney Nickel)

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. nih.gov A variety of reducing agents and catalytic systems can be employed, with catalytic hydrogenation being a common and efficient method. rasayanjournal.co.inresearchgate.net

Raney nickel is a widely used catalyst for the hydrogenation of nitroarenes due to its high activity and relatively low cost. rasayanjournal.co.ingoogle.comacs.orgwikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The efficiency of the reduction can be influenced by factors such as temperature, pressure, and the specific grade of the Raney nickel catalyst. researchgate.net For instance, the reduction of 2-nitro-6-trifluoromethyl toluene (B28343) to 2-methyl-3-(trifluoromethyl)aniline (B1301044) has been achieved using a palladium on carbon catalyst, which is another effective hydrogenation catalyst. google.com Similarly, 4-Fluoro-3-nitrobenzotrifluoride can be reduced to 2-Fluoro-5-(trifluoromethyl)aniline using iron. chemicalbook.com

The resulting amine, 2-fluoro-5-methyl-3-(trifluoromethyl)aniline, is a valuable synthetic intermediate. evitachem.combldpharm.com

Formation of Other Nitrogen-Containing Functional Groups

While the complete reduction to an amine is the most common transformation of the nitro group, partial reduction can lead to other nitrogen-containing functionalities. Under specific conditions, the reduction of nitroarenes can yield intermediate products such as nitroso compounds, hydroxylamines, and azoxy or azo compounds. umd.edursc.orgacs.orgresearchgate.net

For example, the electrochemical reduction of nitro compounds can lead to the formation of azo compounds, which have applications in materials science. umd.edu The mechanism involves the successive reaction of the nitro group with a reducing agent, such as lithium ions, to form nitroso and azoxy intermediates, which then combine to form the azo linkage. umd.edu A convergent paired electrochemical method has also been developed for the synthesis of azoxy and azo compounds from nitroarenes. acs.org

The selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines can be achieved using modified catalysts, such as Raney nickel treated with specific additives. rsc.org The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the amine.

Reactions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be a very stable substituent on an aromatic ring. acs.orgtcichemicals.com Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. tcichemicals.comnih.gov However, under certain conditions, the CF₃ group can participate in chemical reactions.

Reactions involving the trifluoromethyl group are often challenging due to the strength of the carbon-fluorine bonds. acs.orgtcichemicals.com Hydrolysis of a trifluoromethyl group to a carboxylic acid, for example, typically requires harsh conditions, such as treatment with fuming sulfuric acid and boric acid. nih.govrsc.org This method has been used to prepare carboxylic arylphosphines from their trifluoromethylated precursors. nih.govrsc.org

Nucleophilic attack on the trifluoromethyl group is another possible, though less common, reaction pathway. acs.orgacs.org The reactivity of the CF₃ group can be enhanced by the electronic environment of the aromatic ring. While direct nucleophilic substitution of the entire CF₃ group is rare, reactions involving the cleavage of one or more C-F bonds have been reported. tcichemicals.comnih.gov For example, selective C-F bond transformations have been achieved in the presence of specific reagents and catalysts. tcichemicals.com

The trifluoromethyl group can also influence the reactivity of other parts of the molecule. For instance, trifluoromethyl radicals can react with aromatic hydrocarbons. rsc.orgrsc.org

Stability and Reactivity under Various Conditions

The stability of this compound is significantly influenced by its substituents. The trifluoromethyl group is generally stable under a range of acidic and basic conditions. rsc.org However, the nitro group, positioned ortho to the fluorine atom, strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr). This activation is a well-established principle in aromatic chemistry, where electron-withdrawing groups in the ortho and para positions facilitate the displacement of a leaving group, in this case, the fluoride ion.

While specific studies on the thermal stability of this compound are not extensively documented, related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid exhibit considerable stability, although the nitro group can be significantly twisted out of the plane of the benzene ring. nih.govresearchgate.net It can be inferred that this compound would demonstrate comparable thermal stability, though the specific temperature thresholds for decomposition would require empirical determination.

Under acidic conditions, such as in the presence of a nitrating acid mixture (e.g., fuming nitric acid and oleum), related fluorinated aromatic compounds undergo further reactions, highlighting the stability of the core structure to harsh acidic environments. google.com Conversely, basic conditions would likely promote nucleophilic attack at the carbon bearing the fluorine atom, leveraging the electron-deficient nature of the aromatic ring.

Defluorination and Fluoride Elimination Processes

Defluorination, the cleavage of a carbon-fluorine bond, is a critical process in the metabolism and degradation of fluorinated compounds, and can also be a key step in synthetic transformations. For polyfluoroalkyl substances, defluorination can occur through reductive pathways, often initiated by hydrated electrons or other strong reducing agents. nih.gov While direct studies on the defluorination of this compound are scarce, the general mechanisms for related polyfluoroalkyl aromatics involve the formation of radical anions, leading to the stepwise elimination of fluoride ions. escholarship.orgresearchgate.netchemrxiv.orgresearchgate.net

The electron-withdrawing nitro and trifluoromethyl groups on the benzene ring of this compound would facilitate the initial electron attachment required to initiate reductive defluorination. However, the more prominent pathway for fluoride elimination from this specific molecule is likely to be nucleophilic aromatic substitution, where the fluoride ion is displaced by a nucleophile rather than being eliminated through a reductive process. The strong activation provided by the ortho-nitro group makes the C-F bond the most probable site for nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl fluorides in these reactions is often challenging due to the high strength of the C-F bond. However, the electronic properties of this compound make it a potentially viable substrate for such transformations.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for creating C-C bonds. The success of these reactions with aryl fluorides often depends on the use of specialized catalyst systems. For electron-deficient aryl fluorides, oxidative addition to a low-valent palladium center is more feasible. The presence of the nitro and trifluoromethyl groups in this compound significantly lowers the electron density of the aromatic ring, thereby facilitating the oxidative addition step, which is often rate-limiting in the catalytic cycle.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N Coupling)

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. Copper-catalyzed amination reactions have emerged as a valuable method for this purpose. nih.gov The high reactivity of the C-F bond in this compound, due to the ortho-nitro group, makes it a prime candidate for nucleophilic aromatic substitution with amines, potentially catalyzed by copper.

While direct experimental data on the C-N coupling of this compound is limited, the principles of nucleophilic aromatic substitution suggest that it would readily react with primary and secondary amines, especially under heated conditions or with the aid of a catalyst. The reaction would involve the displacement of the fluoride ion by the amine nucleophile. The selective activation of C-F bonds in the presence of other functional groups is a key advantage of transition-metal-free amination methods under mild conditions. springernature.com

Ligand Design and Catalyst Optimization for Selective Transformations

The selective activation of the C-F bond in this compound for cross-coupling reactions is highly dependent on the catalyst system. For palladium-catalyzed reactions, the design of the ligand is paramount. As mentioned, bulky and electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition of the aryl fluoride and to promote the subsequent reductive elimination step. nih.gov

In the context of nickel-catalyzed C-F bond activation, nitrogen-based ligands analogous to N-heterocyclic carbenes (NHCs) have shown promise for the selective activation of C-F bonds at room temperature. nih.gov The choice of metal, whether palladium or nickel, along with the tailored design of the ligand, can allow for selective transformations, even in the presence of other halide substituents. Catalyst optimization would involve screening a variety of ligands and reaction conditions to achieve high yields and selectivity for the desired coupled product. The electron-deficient nature of this compound makes it an interesting substrate for such catalyst development studies.

Computational and Theoretical Studies of 2 Fluoro 3 Nitro 5 Methylbenzotrifluoride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No published data is available for the electronic structure, molecular orbitals, charge distribution, electrostatic potentials, conformational analysis, or rotational barriers of 2-Fluoro-3-nitro-5-methylbenzotrifluoride.

Electronic Structure Analysis and Molecular Orbitals

There are no specific studies detailing the electronic structure or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for this compound.

Charge Distribution and Electrostatic Potentials

Information regarding the charge distribution and electrostatic potential maps for this compound is not present in the available literature.

Conformational Analysis and Rotational Barriers (e.g., of -CF3 and -NO2 groups)

There are no computational studies that have determined the conformational preferences or the rotational energy barriers for the trifluoromethyl (-CF3) and nitro (-NO2) groups of this compound.

Reaction Mechanism Elucidation

No research has been published on the reaction mechanisms involving this compound.

Transition State Analysis and Activation Barriers

There is no data available on the transition state geometries or the activation energies for reactions involving this compound.

Reaction Pathway Determination and Selectivity Prediction

Studies predicting reaction pathways and the resulting selectivity for this compound have not been found in the scientific literature.

Solvent Effects on Reactivity

The key structural features of this compound are the presence of strong electron-withdrawing groups (EWG), namely the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and a halogen substituent (fluoro, -F). These groups render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The fluorine atom, being a halogen, can act as a leaving group in SNAr reactions.

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are generally anticipated to accelerate SNAr reactions on electron-poor aromatic rings. nih.gov This is because they can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. More importantly, they can stabilize the charge-delocalized Meisenheimer intermediate.

Conversely, polar protic solvents , like water and alcohols, can decrease the rate of SNAr reactions. nih.gov These solvents can form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the aromatic ring and lowers its ground-state energy, thereby increasing the activation energy of the reaction.

A hypothetical study on the nucleophilic substitution of the fluorine atom in this compound by a nucleophile, such as methoxide, in various solvents would likely yield the data presented in the interactive table below. The expected trend would be an increase in the reaction rate constant with increasing solvent polarity and aprotic nature.

Hypothetical Reaction Rate Constants for the SNAr of this compound

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Methanol (B129727)32.71
Ethanol (B145695)24.50.5
Acetonitrile37.550
DMF36.7200
DMSO46.71000

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules at the atomic level. While specific MD simulations for this compound are not documented in publicly accessible literature, we can predict its behavior based on simulations of similar molecules, such as nitrobenzene (B124822) and other substituted aromatic compounds. nih.govnih.gov

Intermolecular Interactions in Solution

An MD simulation of this compound in a solvent, such as water or a nonpolar solvent like hexane, would reveal the nature and dynamics of intermolecular interactions.

In a polar protic solvent like water, the primary interactions would involve the polar groups of the solute molecule. The oxygen atoms of the nitro group, with their partial negative charges, would act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of water molecules. The fluorine atom could also participate in weaker hydrogen bonding.

In a nonpolar solvent , the interactions would be dominated by weaker van der Waals forces. The aromatic ring itself can engage in π-π stacking interactions with other solute molecules, especially at higher concentrations.

Crystal Packing and Solid-State Behavior

The solid-state behavior of this compound would be governed by the way the molecules pack in the crystal lattice. While no experimental crystal structure is available, insights can be drawn from the crystal structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and other polynitrobenzene derivatives. nih.govnih.gov

The crystal packing would likely be influenced by a combination of factors:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the presence of the highly electronegative fluorine and nitro groups. These dipoles would likely align in an anti-parallel fashion in the crystal lattice to maximize electrostatic stabilization.

π-π stacking: The aromatic rings could stack on top of each other, although the presence of the bulky trifluoromethyl and methyl groups might lead to a staggered or offset stacking arrangement. mdpi.com

Weak hydrogen bonds: C-H···O and C-H···F interactions, although weak, can play a significant role in directing the crystal packing. researchgate.net

The presence of multiple bulky and electron-withdrawing substituents suggests that the molecule may not be perfectly planar, with the nitro and trifluoromethyl groups likely twisted out of the plane of the benzene (B151609) ring to minimize steric strain. nih.gov

Structure-Reactivity Relationship Studies

Hammett-type Analyses and Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.comlibretexts.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the substituent.

The Hammett substituent constants (σ) for these groups are well-established. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Hammett Substituent Constants

Substituentσ_metaσ_paraElectronic Effect
-F+0.34+0.06Electron-withdrawing (inductive)
-NO₂+0.71+0.78Strongly electron-withdrawing
-CH₃-0.07-0.17Electron-donating
-CF₃+0.43+0.54Strongly electron-withdrawing

Data sourced from established literature. wikipedia.orgpharmacy180.com

In this compound, the substituents are located at positions that can be considered relative to a reactive center. For instance, in a nucleophilic aromatic substitution where the fluorine at position 2 is the leaving group, the nitro group is in the ortho position, and the methyl and trifluoromethyl groups are in the para and meta positions, respectively, relative to the reaction site. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups would significantly activate the ring towards nucleophilic attack. masterorganicchemistry.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Academic Context

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.govyoutube.com While no specific QSAR/QSPR models for this compound are published, we can outline the methodology for developing such a model in an academic context.

A hypothetical QSAR study could aim to predict a property such as the toxicity or the lipophilicity (logP) of a series of substituted benzotrifluorides, including the title compound.

The first step would be to compile a dataset of compounds with known experimental values for the property of interest. For each compound, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be classified into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms.

Once the dataset and descriptors are prepared, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the property. The quality of the model is assessed by various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

A hypothetical QSAR model for predicting the toxicity (e.g., pIC₅₀) of substituted benzotrifluorides might take the following form:

pIC₅₀ = β₀ + β₁logP + β₂LUMO + β₃*TPSA + ...

where logP is the octanol-water partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and TPSA is the topological polar surface area.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Nitro 5 Methylbenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H NMR, ¹³C NMR, or ¹⁹F NMR chemical shifts and coupling constants for 2-Fluoro-3-nitro-5-methylbenzotrifluoride were found. Consequently, a detailed analysis based on these fundamental parameters cannot be provided.

¹H NMR, ¹³C NMR, ¹⁹F NMR Chemical Shifts and Coupling Constants

Specific data tables for the chemical shifts and coupling constants of this compound are not available in the reviewed literature.

2D NMR Techniques for Structural Elucidation

Information regarding the use of 2D NMR techniques (such as COSY, HSQC, HMBC) for the structural elucidation of this compound is absent from the scientific record.

Conformational Dynamics and Spin-Spin Coupling Mechanisms

There are no published studies on the conformational dynamics or the intricate spin-spin coupling mechanisms of this compound.

Infrared (IR) and Raman Spectroscopy

Detailed experimental IR and Raman spectroscopic data for this compound are not available.

Vibrational Analysis of Functional Groups

A vibrational analysis of the functional groups present in this compound based on experimental IR and Raman spectra cannot be conducted due to the lack of data.

Hydrogen Bonding and Intermolecular Interactions in the Solid State

There is no information available regarding the investigation of hydrogen bonding and other intermolecular interactions in the solid state of this compound through spectroscopic methods.

While data exists for structurally related compounds, such as isomers and analogues lacking the methyl group or having different substituents, it is scientifically inappropriate to extrapolate this information to this compound. The precise substitution pattern of the fluorine, nitro, methyl, and trifluoromethyl groups on the benzene (B151609) ring will uniquely influence the electronic environment and molecular vibrations, leading to distinct spectroscopic signatures. Therefore, in the absence of direct experimental data, any discussion on the spectroscopic and structural characterization of the title compound would be purely speculative and fall outside the required standards of scientific accuracy.

Mass Spectrometry (MS)

Specific experimental data on the mass spectrometry of this compound is not available. Therefore, a detailed analysis of its exact mass determination and fragmentation patterns cannot be provided at this time.

High-Resolution Mass Spectrometry for Exact Mass Determination

Information regarding the high-resolution mass spectrometry of this compound, which would provide its exact mass and confirm its elemental composition, could not be located.

Fragmentation Patterns for Structural Confirmation

A detailed description of the fragmentation patterns of this compound, which would elucidate its structure by showing how the molecule breaks apart in a mass spectrometer, is not available in the searched resources.

X-ray Crystallography

No published X-ray crystallography studies for this compound were found. Consequently, information on its molecular and crystal structure, intermolecular contacts, and any potential disorder phenomena is not available.

Determination of Molecular and Crystal Structures

The precise three-dimensional arrangement of atoms in the molecule and their packing in a crystal lattice for this compound has not been determined by X-ray crystallography according to available data.

Analysis of Intermolecular Contacts (e.g., F-F interactions, C-H...O hydrogen bonds)

Without a determined crystal structure, an analysis of the intermolecular forces, such as potential F-F interactions or C-H...O hydrogen bonds that govern the crystal packing, cannot be performed.

Disorder Phenomena in Crystal Lattices

There is no information regarding any disorder phenomena within the crystal lattice of this compound, as no crystallographic data has been reported.

Chromatographic Techniques for Purity and Isomer Analysis of this compound

The assessment of purity and the resolution of isomeric mixtures of this compound are critical aspects of its synthesis and characterization. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these analytical challenges. These methods offer high-resolution separation, enabling the quantification of the target compound and the identification of structurally similar impurities and isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. Its high efficiency and sensitivity make it well-suited for determining the purity of synthesized batches and for separating closely related isomers that may arise during the manufacturing process.

Detailed research findings indicate that the selection of the stationary phase is crucial for achieving optimal separation of fluorinated and nitrated aromatic compounds. A non-polar stationary phase, such as 5% phenyl methyl siloxane, is often employed for the analysis of such compounds. The separation is based on the differences in boiling points and interactions of the analytes with the stationary phase. The use of a capillary column is standard, providing the necessary resolution for complex mixtures.

For the analysis of nitroaromatic compounds, an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can be utilized to enhance sensitivity and selectivity. epa.gov Mass spectrometry (MS) is also commonly coupled with GC (GC-MS), providing structural information for unequivocal peak identification.

A typical GC method for a compound like this compound would involve a temperature-programmed oven to ensure the elution of all components in a reasonable timeframe and with good peak shape.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue
Column
Stationary Phase5% Phenyl Methyl Siloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Oven Program
Initial Temperature60 °C (hold for 2 min)
Ramp Rate10 °C/min
Final Temperature280 °C (hold for 5 min)
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature300 °C
Carrier Gas
TypeHelium or Hydrogen
Flow Rate1.0 mL/min

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly advantageous for less volatile or thermally labile compounds. For the analysis of this compound and its potential impurities, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The elution order is generally from the most polar to the least polar compounds.

UV detection is highly suitable for aromatic nitro compounds due to their strong chromophores. A diode array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference from the matrix.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

ParameterValue
Column
Stationary PhaseC18 (Octadecyl silane)
Particle Size5 µm
Dimensions4.6 x 250 mm
Mobile Phase
AWater
BAcetonitrile
Gradient50% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detector
TypeUV-Vis Diode Array Detector (DAD)
Wavelength254 nm
Temperature
Column Oven30 °C
Injection
Volume10 µL

Separation of Isomeric Mixtures

The synthesis of this compound can potentially lead to the formation of various positional isomers. For instance, the nitro group could be located at different positions on the aromatic ring, or the methyl and trifluoromethyl groups could be interchanged, leading to a complex mixture. The separation and quantification of these isomers are crucial for quality control and for understanding the reaction mechanism.

Both GC and HPLC can be optimized for the separation of such isomers. In GC, high-resolution capillary columns with specific stationary phases are key. The subtle differences in the polarity and volatility of the isomers can be exploited to achieve separation. For particularly challenging separations, longer columns or slower temperature ramps may be necessary.

In HPLC, the choice of the stationary phase and the mobile phase composition are critical. Different stationary phases, such as those with phenyl or cyano functionalities, can offer alternative selectivities compared to standard C18 columns. The optimization of the mobile phase, including the type of organic modifier and the use of additives, can significantly impact the resolution of isomeric peaks. For complex mixtures, two-dimensional chromatography (GCxGC or LCxLC) can provide enhanced separation power.

Synthetic Utility and Derivatives for Advanced Research

Precursor Role in the Synthesis of Complex Organic Molecules

2-Fluoro-3-nitro-5-methylbenzotrifluoride serves as a foundational scaffold for constructing intricate molecular architectures. The differential reactivity of its substituents—the activated fluorine atom, the reducible nitro group, and the stable trifluoromethyl group—allows for sequential and controlled chemical modifications. This makes it an important intermediate for synthesizing more complex organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. smolecule.com

While specific examples are not extensively documented, the structure of this compound is well-suited for the synthesis of polyaromatic systems. The functional groups present on the ring are precursors for common cross-coupling reactions. For instance, the nitro group can be reduced to an amine. This amine can then be converted into a variety of functional groups, such as a diazonium salt or a halide, which are key participants in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. These reactions are workhorse methods for forming new carbon-carbon bonds between aromatic rings, thereby constructing larger polyaromatic structures. Similarly, the fluorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, providing another avenue for linking to other aromatic systems.

The utility of ortho-halo-nitroaromatic scaffolds as precursors for heterocyclic compounds is well-established, particularly in the synthesis of 1,3-benzothiazin-4-ones (BTZs). researchgate.net Structurally analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are key starting materials for producing 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, a promising class of antitubercular agents. nih.govnih.govresearchgate.net The synthesis involves a reaction with a sulfur source and subsequent cyclization with an amine.

The 2-fluoro-3-nitro aromatic core of this compound is primed for similar transformations. The synthetic pathway generally involves the reaction of the ortho-halo-nitrobenzoyl intermediate with a nucleophile. researchgate.netresearchgate.net The presence of the fluorine atom ortho to the nitro group facilitates nucleophilic attack, leading to the formation of a heterocyclic ring system. Research on related fluoronitrobenzonitriles has shown they are ideal scaffolds for creating various heterocyclic derivatives, including benzothiophenes, pyrroloquinolines, and quinolines, underscoring the versatility of this substitution pattern. ossila.com

Development of Advanced Organic Reagents

The unique electronic and chemical properties of this compound make it a candidate for the development of specialized reagents for analytical and synthetic chemistry.

Fluoronitro-aromatic compounds are a well-known class of derivatizing agents, famously exemplified by Sanger's reagent (1-fluoro-2,4-dinitrobenzene), used for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). The principle relies on the reaction of an activated fluorine atom with a nucleophilic group on the analyte (such as an amine). This reaction forms a stable covalent bond, tagging the analyte with the nitroaromatic chromophore, which can be easily detected by a UV-Vis detector.

This compound possesses the key features required for such an application:

An activated fluorine atom, susceptible to nucleophilic displacement.

A strong chromophore (the nitro group) that absorbs UV light.

A trifluoromethyl group that can enhance chromatographic separation and detector response.

By reacting with amines or thiols, it can form stable derivatives that are readily analyzable, making it a potential reagent for quantifying trace amounts of biomolecules or pharmaceuticals in complex matrices.

The development of novel ligands is crucial for advancing metal-catalyzed reactions. While not directly employed as a ligand, this compound can serve as a precursor for sophisticated ligand systems. For example, related 2-fluorobenzoic hydrazides have been used to prepare Schiff base ligands that coordinate with various transition metals to form catalytically active complexes. mdpi.com

The synthetic handles on the molecule allow for its elaboration into various ligand types. The nitro group can be reduced to an amine, which can then be converted into phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases. The fluorine and trifluoromethyl groups can tune the electronic properties (σ-donor and π-acceptor characteristics) of the resulting ligand, which in turn influences the reactivity and selectivity of the metal center in catalytic processes like cross-coupling, hydrogenation, or oxidation reactions.

Exploration as Scaffold for Investigating Structure-Activity Relationships

In medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its function (Structure-Activity Relationship, or SAR) is paramount. This compound is an excellent scaffold for such investigations due to its distinct and modifiable substituents. The use of fluorinated building blocks is a common strategy in drug discovery and medicinal chemistry. ossila.comossila.com

Researchers can systematically alter each part of the molecule to probe its effect on biological activity or material properties:

The Fluorine Atom: Can be displaced by a variety of nucleophiles (O, N, S-based) to introduce diverse functional groups and explore interactions with biological targets.

The Nitro Group: Can be reduced to an amine and then acylated, alkylated, or used to form other functional groups, altering the electronics and hydrogen-bonding capabilities of that position.

The Methyl Group: Can be replaced with other alkyl or functionalized chains to probe steric and hydrophobic effects.

The Trifluoromethyl Group: Provides a stable, lipophilic, and metabolically robust group that strongly influences the electronic nature of the ring.

This systematic approach allows for the fine-tuning of properties like binding affinity, selectivity, and lipophilicity. ossila.com The use of analogous precursors in the synthesis of antitubercular benzothiazinones, where different derivatives are created and tested, exemplifies the application of such scaffolds in SAR studies to develop optimized therapeutic agents. nih.govnih.gov

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2-Methyl-5-nitrobenzotrifluoride smolecule.comtcichemicals.com

2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid aobchem.com

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid nih.govresearchgate.net

2-Fluoro-5-nitrobenzotrifluoride sigmaaldrich.com

2-Fluoro-3-nitrobenzoic acid wipo.intnih.gov

5-Fluoro-2-nitrobenzotrifluoride google.com

2-Fluoro-5-methyl-1-nitro-3-(trifluoromethyl)benzene bldpharm.com

5-Bromo-2-fluoro-3-nitrobenzotrifluoride sigmaaldrich.com

2-nitro-3-methyl benzotrifluoride (B45747) google.com

2-Fluoro-1-methyl-3-nitrobenzene bldpharm.com

2-methyl-1-nitro-3-(trifluoromethyl)benzene nih.gov

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Emerging Research Directions and Future Perspectives

Innovations in Regioselective Synthesis

The primary challenge in synthesizing 2-Fluoro-3-nitro-5-methylbenzotrifluoride lies in achieving the desired regiochemistry during the electrophilic nitration of its precursor, 1-fluoro-3-methyl-5-(trifluoromethyl)benzene. The substituents on the ring exert competing directing effects:

Trifluoromethyl (-CF₃) group : A powerful deactivating and meta-directing group. google.com

Fluoro (-F) group : A deactivating but ortho-, para-directing group.

Methyl (-CH₃) group : An activating and ortho-, para-directing group.

Innovations in this area are focused on overcoming the challenge of directing the incoming nitro group to the C3 position, which is ortho to the fluorine atom and meta to both the methyl and trifluoromethyl groups. Future research will likely explore advanced nitrating systems that offer high regioselectivity. This includes the use of milder nitrating agents and bespoke catalyst systems designed to navigate the complex electronic and steric landscape of the substrate. Precise control over reaction conditions, such as temperature and solvent, is also a critical parameter in maximizing the yield of the desired isomer. google.com

Advanced Catalytic Transformations

Once synthesized, this compound becomes a substrate for various advanced catalytic transformations to generate a diverse range of derivatives.

Nitro Group Reduction : The selective reduction of the nitro group to form 2-fluoro-3-amino-5-methylbenzotrifluoride is a pivotal transformation. This amine is a versatile intermediate for constructing more complex molecules. Research is moving beyond traditional catalytic hydrogenation to explore metal-free reduction methods, such as those using reagents like diboronic acid in water, which offer a greener profile by avoiding heavy metal catalysts. organic-chemistry.org

C-F Bond Functionalization : The fluorine atom, activated by the ortho-nitro group, is a prime site for nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com This allows for the introduction of various nucleophiles (e.g., O, N, S-based). Furthermore, emerging fields like organic photoredox catalysis are enabling the functionalization of even unactivated C-F bonds under mild conditions, opening up new synthetic pathways that were previously inaccessible. nih.gov

Trifluoromethyl Group Modification : While often retained for its beneficial properties, the trifluoromethyl group can also be a target for transformation. Recent studies have demonstrated the catalytic reduction of -CF₃ groups, which could be applied to create derivatives with modulated electronic and lipophilic properties. rsc.org

Table 1: Potential Catalytic Transformations of this compound

Transformation Reagents/Catalyst (Example) Product Functional Group Research Focus
Nitro Reduction H₂, Pd/C or B₂(OH)₄/H₂O organic-chemistry.org Amine (-NH₂) High selectivity, metal-free conditions
C-F Substitution (SNAr) Azoles, Amines, Photoredox Catalysts nih.gov C-N, C-O, C-S bonds Mild conditions, broad nucleophile scope

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. For a molecule as complex as this compound, computational tools like Density Functional Theory (DFT) are crucial for predicting and understanding its behavior. nih.govnih.gov

Future research will increasingly rely on these integrated approaches to:

Predict Regioselectivity : DFT calculations can model the reaction pathway for nitration, predicting the relative energies of transition states leading to different isomers. This allows for the in silico screening of reaction conditions to identify those most likely to yield the desired product. researchgate.net

Analyze Reactivity : By mapping the electron density and electrostatic potential, computational models can identify the most reactive sites on the molecule for nucleophilic or electrophilic attack, guiding experimental design. nih.gov

Elucidate Reaction Mechanisms : Computational studies can provide detailed mechanistic insights into catalytic transformations, helping to optimize catalyst performance and reaction yields.

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound paves the way for the exploration of novel reactivity patterns, particularly in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. nih.govresearchgate.net

The key intermediate, 2-fluoro-3-amino-5-methylbenzotrifluoride, is a valuable precursor for synthesizing fused heterocyclic systems. For instance, intramolecular cyclization reactions involving the amine and the adjacent fluorine atom can lead to the formation of fluorinated benzimidazoles or other heterocycles, which are important scaffolds in drug discovery. nih.govresearchgate.net The development of one-pot or tandem reactions that leverage the multiple reactive sites on the molecule is a promising future direction for creating molecular complexity efficiently. taylorfrancis.com

Role in Sustainable Chemistry Research

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. Fluorinated building blocks are essential in modern industry, but their production can involve harsh reagents and generate significant waste. youtube.comdovepress.com Research into this compound and similar molecules is aligning with sustainability goals in several ways:

Efficient Building Block Synthesis : Developing highly efficient and selective syntheses for such building blocks reduces waste and energy consumption. dur.ac.ukagropages.com

PFAS-Free Synthesis : There is a strong drive to develop synthetic methods that avoid the use of hazardous reagents, including certain per- and polyfluoroalkyl substances (PFAS), by utilizing safer fluorine sources. sciencedaily.comchemistryworld.com

Flow Chemistry : The use of continuous flow reactors for reactions like nitration or fluorination can enhance safety, improve heat transfer, and allow for more precise control over reaction parameters, contributing to a greener and more efficient manufacturing process. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.